Chiral Purity Specification: (S)-Enantiomer vs. Racemic Mixture
The primary differentiator for this specific CAS registry (1374123-26-8) is its defined (S)-stereochemistry. While a racemic mixture or the (R)-enantiomer would be key comparators, they have separate and distinct CAS registries, confirming they are chemically distinct procurement items. The target compound is listed by suppliers with a chiral purity marker, typically derived from a chiral synthesis, in contrast to a racemic synthesis [1].
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Single (S)-enantiomer; InChIKey OTRAPGDPWHTOQA-***VIFPVBQESA-N*** |
| Comparator Or Baseline | Racemic mixture (CAS not specifically identified for racemic 2,3-dihydro analog, but structurally distinct) |
| Quantified Difference | Qualitative: Presence vs. absence of a single, defined stereogenic center. |
| Conditions | Structural definition validated by computed InChIKey and PubChem canonical data. |
Why This Matters
For any application requiring asymmetric induction, only the single enantiomer is viable; the racemate will not provide enantiomeric excess.
- [1] PubChem. (2025). Compound Summary for CID 86341528: (S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Explicitly defines the stereocenter]. View Source
